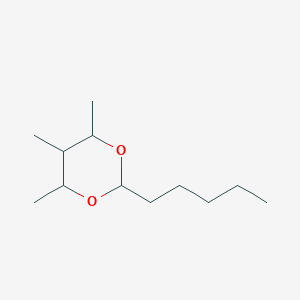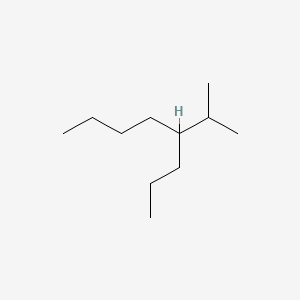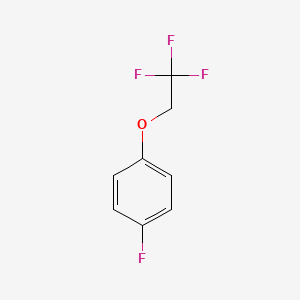
Benzene, 1-fluoro-4-(2,2,2-trifluoroethoxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, 1-fluoro-4-(2,2,2-trifluoroethoxy)- is an organic compound characterized by the presence of a benzene ring substituted with a fluoro group and a trifluoroethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-fluoro-4-(2,2,2-trifluoroethoxy)- typically involves the reaction of 1-fluoro-4-nitrobenzene with 2,2,2-trifluoroethanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions, leading to the formation of the desired product after purification .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques.
Types of Reactions:
Substitution Reactions: Benzene, 1-fluoro-4-(2,2,2-trifluoroethoxy)- can undergo nucleophilic aromatic substitution reactions due to the presence of the fluoro group.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these reactions are not extensively documented.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide may be used under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amino-substituted benzene derivative.
Scientific Research Applications
Benzene, 1-fluoro-4-(2,2,2-trifluoroethoxy)- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Benzene, 1-fluoro-4-(2,2,2-trifluoroethoxy)- involves its interaction with molecular targets such as enzymes or receptors. The trifluoroethoxy group can enhance the compound’s binding affinity to these targets, potentially leading to inhibitory or modulatory effects. The exact pathways and molecular interactions depend on the specific biological context and target .
Comparison with Similar Compounds
Benzene, 1-fluoro-4-(1-chloro-2,2,2-trifluoroethyl): Similar in structure but contains a chloro group instead of an ethoxy group.
1-Bromo-4-fluoro-2-(2,2,2-trifluoroethyl)benzene: Contains a bromo group and is used in similar chemical reactions.
1-Bromo-3-(2,2,2-trifluoroethoxy)benzene: Another related compound with a bromo group.
Uniqueness: Benzene, 1-fluoro-4-(2,2,2-trifluoroethoxy)- is unique due to the presence of both a fluoro and a trifluoroethoxy group, which can significantly influence its chemical reactivity and biological activity. The trifluoroethoxy group, in particular, imparts unique electronic properties that can enhance the compound’s interactions with various molecular targets.
Properties
CAS No. |
62158-87-6 |
|---|---|
Molecular Formula |
C8H6F4O |
Molecular Weight |
194.13 g/mol |
IUPAC Name |
1-fluoro-4-(2,2,2-trifluoroethoxy)benzene |
InChI |
InChI=1S/C8H6F4O/c9-6-1-3-7(4-2-6)13-5-8(10,11)12/h1-4H,5H2 |
InChI Key |
QYXUKVGMIRLQGD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1OCC(F)(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


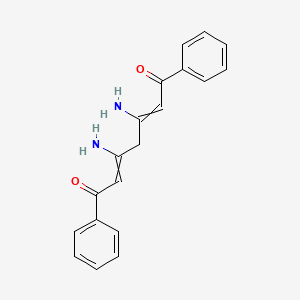
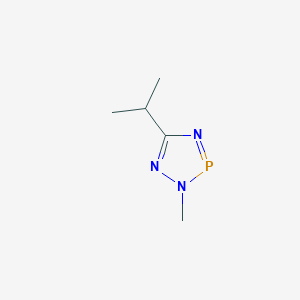
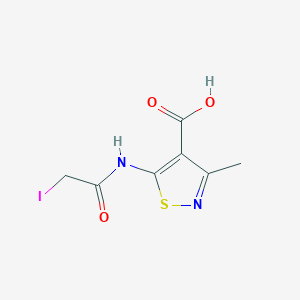
![4-[(3-Nitroimidazo[1,2-a]pyridin-2-yl)amino]phenol](/img/structure/B14544462.png)
![Triethyl[5-(4-methoxyphenyl)-5-methylhex-2-en-3-yl]germane](/img/structure/B14544464.png)
![[(2S,3S)-3-Amino-4-oxoazetidin-2-yl]methyl 4-methylbenzene-1-sulfonate](/img/structure/B14544467.png)
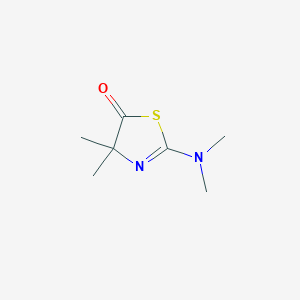
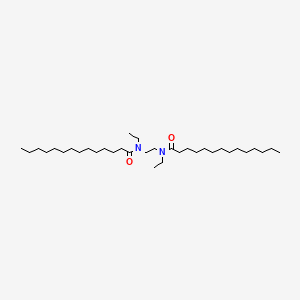
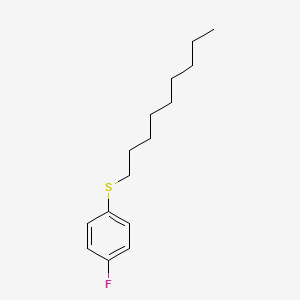
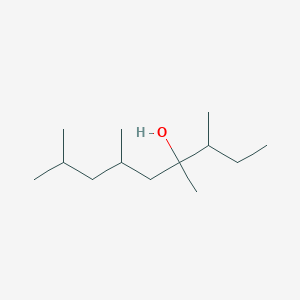
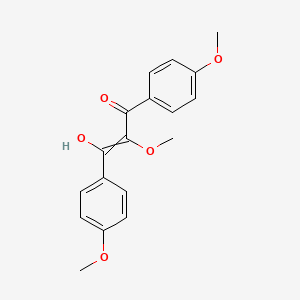
![2-Chloroethyl [([1,1'-biphenyl]-4-yl)oxy]acetate](/img/structure/B14544497.png)
